2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
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Overview
Description
2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid typically involves a multi-step reaction process. One common method starts with the reaction of 4-oxo-4-phenylamino-2-butenoic acid with phosphorus (V) oxide at 180°C, followed by hydrolysis with water . This method ensures the formation of the pyrrolidine ring and the attachment of the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid
- 2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-propanoic acid
Uniqueness
2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid is unique due to its combination of a pyrrolidine ring, a phenyl group, and a benzoic acid moiety
Properties
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-15-10-14(16(20)18(15)11-6-2-1-3-7-11)23-13-9-5-4-8-12(13)17(21)22/h1-9,14H,10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYASDCQBXPHNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369700 |
Source
|
Record name | F0270-0021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301229-04-9 |
Source
|
Record name | F0270-0021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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